2-Carboethoxy-2'-piperidinomethyl benzophenone

Description

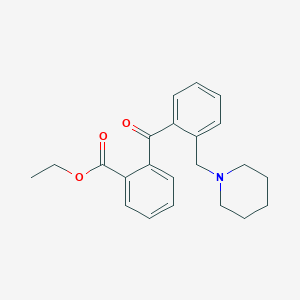

2-Carboethoxy-2'-piperidinomethyl benzophenone (CAS: 898751-92-3) is a benzophenone derivative with the molecular formula C₂₂H₂₅NO₃ and a molecular weight of 351.44 g/mol . Structurally, it features:

- A benzophenone core (two benzene rings linked by a ketone group).

- A piperidinomethyl substituent at the 2'-position, introducing a nitrogen-containing heterocycle known for enhancing bioavailability and membrane permeability.

- A carboethoxy group (-COOEt) at the 2-position, which contributes to solubility and reactivity .

Properties

IUPAC Name |

ethyl 2-[2-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-13-7-6-12-19(20)21(24)18-11-5-4-10-17(18)16-23-14-8-3-9-15-23/h4-7,10-13H,2-3,8-9,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONINNGYORTZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643582 | |

| Record name | Ethyl 2-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-92-3 | |

| Record name | Ethyl 2-[2-(1-piperidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-2’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and ethyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of 2-Carboethoxy-2’-piperidinomethyl benzophenone may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-2’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Carboethoxy-2’-piperidinomethyl benzophenone has been explored for various scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinomethyl Benzophenone Derivatives

The piperidinomethyl group is a critical pharmacophore in medicinal chemistry. Below is a comparison with analogues:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F, CN): Increase metabolic stability and binding affinity to hydrophobic targets (e.g., HIV protease) .

- Piperidine vs. Morpholine : Piperidine’s basic nitrogen enhances blood-brain barrier penetration, whereas morpholine’s oxygen improves solubility .

- Carboethoxy vs.

Functional and Pharmacological Comparisons

Antiviral Activity

Benzophenones with substituents like piperidinomethyl and halogens show potent inhibition of HIV reverse transcriptase. For example:

- Romines et al. (2006) identified benzophenones with EC₅₀ values <10 nM against wild-type and resistant HIV strains, attributed to optimized A/B-ring substitutions .

- This compound’s carboethoxy group may mimic natural substrates, enhancing competitive inhibition .

Antimalarial Potential

Xanthones (benzophenone-derived dibenzo-γ-pyrones) exhibit IC₅₀ values <1 μM against Plasmodium falciparum.

Photostability and Industrial Use

Benzophenones with morpholinomethyl groups (e.g., 4'-fluoro-3-morpholinomethyl benzophenone) are used as UV blockers in packaging materials. The carboethoxy analogue may offer similar photoprotection via ketone-mediated radical scavenging, though its liquid state (vs. powder) limits formulation versatility .

Biological Activity

2-Carboethoxy-2'-piperidinomethyl benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, focusing on antimicrobial activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzophenone core with a piperidine ring and a carboethoxy group. Its molecular formula is C₁₈H₂₃NO₃, which contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against a range of bacterial and fungal strains:

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Bacillus subtilis | 25 | Compared to chloramphenicol (3.13) |

| Escherichia coli | 20 | Compared to gentamicin (2.5) |

| Staphylococcus aureus | 10 | Compared to ampicillin (0.16) |

| Candida albicans | 200 | Compared to fluconazole (1.0) |

These results suggest that while the compound shows promising activity against several pathogens, its effectiveness varies significantly depending on the organism.

The mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated but may involve:

- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Interference with Protein Synthesis: By binding to bacterial ribosomes, the compound may inhibit protein synthesis.

- Disruption of Membrane Potential: Alterations in membrane permeability could lead to cell lysis.

Study 1: Antibacterial Evaluation

In a study conducted by Arunpanichlert et al., various derivatives of benzophenones were evaluated for antibacterial properties. The study revealed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was significantly lower than many other tested compounds, highlighting its potential as a lead compound for further development .

Study 2: Fungal Resistance

Another investigation focused on the antifungal activity of the compound against Candida species. The results indicated moderate activity, suggesting that while it may not be the most potent antifungal agent, it could be useful in combination therapies where multi-drug resistance is an issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.